molecular formula C14H22N2O4S B272542 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

Cat. No. B272542
M. Wt: 314.4 g/mol
InChI Key: COSLKXSCJZCZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is overexpressed in many types of cancer. MPB has been shown to have potential therapeutic applications in cancer treatment and has also been used as a tool compound in various biochemical and physiological studies.

Mechanism of Action

4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide works by binding to the active site of CAIX and inhibiting its enzymatic activity. CAIX is a transmembrane enzyme that plays a key role in regulating the pH of tumor microenvironments. By inhibiting CAIX, 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide disrupts the balance of pH in tumor cells, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to modulate the immune response by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its potency and selectivity for CAIX. It has been shown to be effective at inhibiting CAIX at low concentrations, making it a valuable tool compound for studying the role of CAIX in various physiological and pathological processes. However, one limitation of 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. One area of interest is the development of new therapeutic approaches for cancer treatment based on CAIX inhibition. Another area of interest is the use of 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide as a tool compound to study the role of CAIX in other physiological and pathological processes, such as ischemia, inflammation, and wound healing. Finally, there is potential for the development of new derivatives of 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide with improved solubility and selectivity for CAIX.

Synthesis Methods

4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform and yields a white crystalline solid that is purified by recrystallization.

Scientific Research Applications

4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been widely used in scientific research as a tool compound to study the role of CAIX in various physiological and pathological processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been used to study the role of CAIX in tumor acidosis, hypoxia, and metastasis. In addition, 4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used to study the effects of CAIX inhibition on the immune system and to develop new therapeutic approaches for cancer treatment.

properties

Product Name

4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

Molecular Formula

C14H22N2O4S

Molecular Weight

314.4 g/mol

IUPAC Name

4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C14H22N2O4S/c1-19-13-3-5-14(6-4-13)21(17,18)15-7-2-8-16-9-11-20-12-10-16/h3-6,15H,2,7-12H2,1H3

InChI Key

COSLKXSCJZCZIH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2

Origin of Product

United States

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